N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-19(16(2)25(24-15)20-11-7-8-13-22-20)12-14-23-21(26)17(3)27-18-9-5-4-6-10-18/h4-11,13,17H,12,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKTWUCJQSJEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C(C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxypropanamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a diketone or β-keto ester under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyrazole ring can be functionalized with a pyridine moiety through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Phenoxypropanamide Moiety: This involves the reaction of a phenol derivative with a suitable halogenated propanamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxypropanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Structural Features
The compound’s pyrazole core is substituted at the 1-position with a pyridin-2-yl group and at the 4-position with an ethyl chain terminating in a phenoxypropanamide. Key structural comparisons with analogs include:
Key Observations :
- The phenoxypropanamide chain may enhance solubility compared to hydrophobic disulfide or triazolo substituents ().
- Unlike thiadiazole derivatives (), the pyrazole core in the target compound is less electron-deficient, which could affect reactivity in biological systems .
Biological Activity
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
Synthesis : The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrazole ring from 3,5-dimethylpyrazole through cyclization with appropriate reagents. Subsequently, the pyridine moiety is introduced via coupling reactions, followed by the attachment of the phenoxypropanamide group.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Compounds with similar structures often act as enzyme inhibitors or receptor modulators. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 (Journal of Medicinal Chemistry) | Investigated a series of pyrazole derivatives and found that compounds with a pyridine ring exhibited significant anti-cancer activity through apoptosis induction in breast cancer cell lines. |
| Study 2 (European Journal of Pharmacology) | Reported that certain phenoxypropanamide derivatives demonstrated anti-inflammatory effects in animal models, reducing edema and cytokine levels. |
| Study 3 (Bioorganic & Medicinal Chemistry Letters) | Evaluated various substituted pyrazoles for their inhibitory effects on specific kinases involved in cancer progression, highlighting structure-activity relationships. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
